1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)15-6-5-7-16(12-15)21-20(25)22-18-13-23(10-11-26-2)19-9-4-3-8-17(18)19/h3-9,12-13H,10-11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBHNBLRNDMUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction, where the indole derivative is treated with an appropriate alkyl halide in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the indole derivative with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the acetyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The phenyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the acetyl group can yield the corresponding alcohol.
Scientific Research Applications
1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The acetyl and methoxyethyl groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, highlighting differences in substituents and molecular properties:
Key Observations :
- Electron-Withdrawing vs.
- Substituent Position : Para-substituted analogs (e.g., ) may exhibit distinct steric and electronic profiles compared to ortho- or meta-substituted derivatives.
- Indole N1 Modifications : The 2-methoxyethyl group in the target compound and likely improves solubility relative to the methyl group in .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : The target compound (350.40 g/mol) falls within the acceptable range for drug-like molecules, similar to (353.4 g/mol) but larger than (323.4 g/mol).
- Synthetic Accessibility : Compounds with simpler substituents (e.g., ) may be easier to synthesize than those requiring multi-step functionalization (e.g., target compound, ) .
Biological Activity
1-(3-acetylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure incorporates an indole ring, a phenyl ring with an acetyl group, and a methoxyethyl group. This unique configuration contributes to its potential biological activities, which are explored in various research contexts.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | 1-(3-acetylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 941909-00-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. The acetyl and methoxyethyl groups may influence the compound's binding affinity and specificity, enhancing its biological effects.
Key Biological Activities
- Enzyme Inhibition :
- Antitumor Activity :
- Neuroprotective Effects :
Case Studies
- Glycogen Phosphorylase Inhibition :
- Antitumor Activity Assessment :
Comparative Analysis of Biological Activity
| Activity Type | Compound Example | IC50 Value | Notes |
|---|---|---|---|
| Glycogen Phosphorylase Inhibition | This compound | 2 µM | Effective against hlGPa |
| Antitumor Activity | Hydroxylated chloroethylnitrosoureas | Varies | Low toxicity but high mutagenicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
